Cas no 2167257-61-4 (3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea)

3-(But-3-en-2-yl)-1-(2-chlorophenyl)thiourea is a thiourea derivative characterized by its unique structural features, including a butenyl substituent and a 2-chlorophenyl group. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of heterocyclic compounds and pharmacologically active molecules. The presence of the thiourea moiety enhances its utility in coordination chemistry, where it may act as a ligand for metal ions. The reactive alkene group offers further functionalization opportunities, making it valuable for cross-coupling or polymerization reactions. Its well-defined structure and purity ensure consistent performance in research and industrial applications.
3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea structure
2167257-61-4 structure
Product name:3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea
CAS No:2167257-61-4
MF:C11H13ClN2S
Molecular Weight:240.752320051193
CID:6455472
PubChem ID:165521407

3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea 化学的及び物理的性質

名前と識別子

    • 3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea
    • 2167257-61-4
    • EN300-1274499
    • インチ: 1S/C11H13ClN2S/c1-3-8(2)13-11(15)14-10-7-5-4-6-9(10)12/h3-8H,1H2,2H3,(H2,13,14,15)
    • InChIKey: IXBNBBACHKCMNP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1NC(NC(C=C)C)=S

計算された属性

  • 精确分子量: 240.0487973g/mol
  • 同位素质量: 240.0487973g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 1
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 233
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 56.2Ų

3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1274499-10.0g
3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea
2167257-61-4
10g
$4667.0 2023-06-08
Enamine
EN300-1274499-0.05g
3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea
2167257-61-4
0.05g
$912.0 2023-06-08
Enamine
EN300-1274499-1.0g
3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea
2167257-61-4
1g
$1086.0 2023-06-08
Enamine
EN300-1274499-5000mg
3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea
2167257-61-4
5000mg
$3147.0 2023-10-01
Enamine
EN300-1274499-2500mg
3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea
2167257-61-4
2500mg
$2127.0 2023-10-01
Enamine
EN300-1274499-50mg
3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea
2167257-61-4
50mg
$912.0 2023-10-01
Enamine
EN300-1274499-100mg
3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea
2167257-61-4
100mg
$956.0 2023-10-01
Enamine
EN300-1274499-0.25g
3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea
2167257-61-4
0.25g
$999.0 2023-06-08
Enamine
EN300-1274499-0.1g
3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea
2167257-61-4
0.1g
$956.0 2023-06-08
Enamine
EN300-1274499-500mg
3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea
2167257-61-4
500mg
$1043.0 2023-10-01

3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea 関連文献

3-(but-3-en-2-yl)-1-(2-chlorophenyl)thioureaに関する追加情報

3-(But-3-en-2-yl)-1-(2-chlorophenyl)thiourea: A Comprehensive Overview

The compound 3-(But-3-en-2-yl)-1-(2-chlorophenyl)thiourea, identified by the CAS number 2167257-61-4, is a fascinating molecule with a unique structure and diverse applications. This thiourea derivative has garnered significant attention in recent years due to its potential in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure, which includes a thiourea core substituted with a chlorophenyl group and an alkenyl chain, contributes to its versatile properties.

Recent studies have highlighted the importance of thioureas in drug discovery, particularly as scaffolds for bioactive molecules. The substitution pattern of this compound, with the chlorophenyl group at position 1 and the alkenyl chain at position 3, plays a crucial role in its pharmacokinetic properties. Researchers have explored its potential as an inhibitor of key enzymes involved in metabolic disorders, such as diabetes and obesity. For instance, a study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits moderate inhibitory activity against pancreatic lipase, suggesting its potential as an anti-obesity agent.

In addition to its pharmacological applications, this compound has shown promise in agrochemical research. Its ability to interact with plant hormones has led to investigations into its role as a growth regulator. A recent experiment conducted by scientists at the University of California revealed that this thiourea derivative can modulate auxin signaling pathways in Arabidopsis thaliana, potentially offering a novel approach to enhance crop yields under stress conditions.

The synthesis of 3-(But-3-en-2-yl)-1-(2-chlorophenyl)thiourea involves a multi-step process that combines organic synthesis techniques with advanced purification methods. The starting material is typically prepared through nucleophilic substitution reactions, followed by coupling reactions to introduce the alkenyl chain. The optimization of reaction conditions has been a focus of recent research, with studies aiming to improve yield and purity while minimizing environmental impact.

From a materials science perspective, this compound has been explored for its potential as a building block in polymer chemistry. Its ability to form hydrogen bonds and engage in π-interactions makes it a candidate for designing stimuli-responsive materials. A team at the Massachusetts Institute of Technology (MIT) has reported on the use of this thiourea derivative in constructing self-healing polymers, which could find applications in advanced coatings and biomedical devices.

In terms of environmental impact, researchers have also investigated the biodegradation pathways of this compound. Studies conducted under simulated environmental conditions suggest that it undergoes rapid hydrolysis under alkaline conditions, reducing its persistence in aquatic systems. This finding is particularly relevant for regulatory assessments and risk management strategies associated with its use in industrial applications.

Looking ahead, the future of 3-(But-3-en-2-yl)-1-(2-chlorophenyl)thiourea lies in further exploration of its biological activities and optimization for specific applications. Collaborative efforts between academia and industry are expected to drive innovation in this area, paving the way for novel therapeutic agents and advanced materials.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm